methyl 3-[2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamido]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl 3-[2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamido]benzoate is a complex organic compound that features a cyclohexyl group, a benzamide moiety, and a piperazine ring
Mechanism of Action
Target of Action
The primary targets of this compound are alpha1-adrenergic receptors (α1-ARs) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound interacts with its targets, the α1-ARs, by acting as an antagonist . This means it binds to these receptors and blocks their activation by endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Biochemical Pathways
The antagonistic action of the compound on α1-ARs affects various biochemical pathways. These pathways are associated with numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
Pharmacokinetics
The compound exhibits promising pharmacokinetic properties. The in silico docking and molecular dynamics simulations, binding data together with absorption, distribution, metabolism, and excretion (ADME) calculations identified the promising lead compounds . .
Result of Action
The antagonistic action of the compound on α1-ARs results in the modulation of the aforementioned disorders. It is also a significant target for new central nervous system (CNS) drug discovery . Studies have shown the connection between Alzheimer’s disease (AD) and α1-ARs .
Biochemical Analysis
Biochemical Properties
The compound’s structure suggests it may interact with various enzymes, proteins, and other biomolecules. The presence of the methoxyphenyl group and piperazine ring could potentially allow it to interact with enzymes involved in methylation processes . The pyrimidinyl group might suggest potential interactions with nucleic acids or proteins that bind to them .
Cellular Effects
Based on its structure, it could potentially influence cell signaling pathways, gene expression, and cellular metabolism . The presence of the methoxyphenyl and piperazine groups could suggest potential interactions with cellular receptors or enzymes, possibly influencing cellular signaling .
Molecular Mechanism
Its structure suggests it could potentially act as a ligand for certain cellular receptors or as an inhibitor or activator of certain enzymes . The presence of the methoxyphenyl and piperazine groups could suggest potential binding interactions with biomolecules .
Temporal Effects in Laboratory Settings
Based on its structure, it is likely to be relatively stable under physiological conditions .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been specifically studied. Like many compounds, it is likely that its effects would vary with dosage, with potential threshold effects at lower dosages and possible toxic or adverse effects at high dosages .
Metabolic Pathways
The presence of the methoxyphenyl and piperazine groups could suggest potential involvement in methylation processes or pathways involving similar compounds .
Transport and Distribution
Based on its structure, it could potentially interact with various transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
Its structure suggests it could potentially localize to specific compartments or organelles based on interactions with targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamido]benzoate typically involves multiple steps. . The reaction conditions often require the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and a solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
methyl 3-[2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamido]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzamide moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
methyl 3-[2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamido]benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors.
Industry: Utilized in the production of specialized polymers and materials.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopentyl-4-[(4-isopropyl-2,3-dioxopiperazin-1-yl)methyl]benzamide
- methyl 3-[2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamido]benzoate
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclohexyl group and piperazine ring make it particularly interesting for medicinal chemistry applications, as these moieties can interact with biological targets in unique ways.
Properties
IUPAC Name |
methyl 3-[[2-[6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O4S/c1-33-21-9-4-3-8-20(21)29-10-12-30(13-11-29)22-15-24(27-17-26-22)35-16-23(31)28-19-7-5-6-18(14-19)25(32)34-2/h3-9,14-15,17H,10-13,16H2,1-2H3,(H,28,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVNGQKLJPMJXFK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=CC(=NC=N3)SCC(=O)NC4=CC=CC(=C4)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.